molecular formula C6H11ClFNO2 B1440651 4-Fluoro-4-piperidinecarboxylic acid hydrochloride CAS No. 1186663-32-0

4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1440651
CAS No.: 1186663-32-0
M. Wt: 183.61 g/mol
InChI Key: LCNYQNVPJCXVMP-UHFFFAOYSA-N
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Description

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 and a molecular weight of 183.61 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Fluoro-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of various proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and effectiveness in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in regulating cellular processes .

Preparation Methods

The synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

4-Fluoro-4-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 100°C, depending on the specific reaction.

Scientific Research Applications

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-Fluoro-4-piperidinecarboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNYQNVPJCXVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693850
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-32-0
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropiperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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